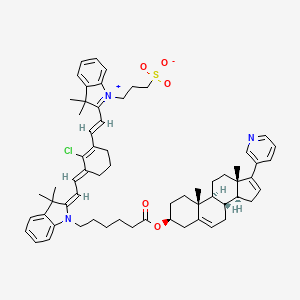
Abi-DZ-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abi-DZ-1 is a novel compound designed for targeted imaging and precision therapy, particularly in the context of cancer treatment. It is a multifunctional theranostic agent that operates via the hypoxia-inducible factor 1-alpha (HIF1α) and organic anion transporting polypeptides (OATPs) pathways. This compound has shown promising results in selectively accumulating in cancer cells, making it a potential candidate for tumor-targeted imaging and therapy .
Preparation Methods
Abi-DZ-1 is synthesized using heptamethine cyanine dye as the core structure. The synthetic route involves the following steps:
Starting Material: The synthesis begins with MHI-148, a heptamethine cyanine near-infrared fluorescent dye.
Functionalization: The dye is functionalized to introduce specific groups that enhance its targeting ability and therapeutic efficacy.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product.
Purification: The compound is purified using chromatographic techniques to remove any impurities and obtain a high-purity product
Chemical Reactions Analysis
Abi-DZ-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can also affect the compound’s structure and functionality.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Abi-DZ-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying various chemical reactions and processes.
Biology: In biological research, this compound is employed for imaging and tracking cellular processes, particularly in cancer cells.
Medicine: In medicine, this compound is used for tumor-targeted imaging and precision therapy. It has shown potential in selectively accumulating in cancer cells, making it a valuable tool for cancer diagnosis and treatment.
Industry: In the industrial sector, this compound is used in the development of diagnostic agents and therapeutic compounds for various applications
Mechanism of Action
Abi-DZ-1 exerts its effects through the following mechanisms:
Molecular Targets: this compound targets the hypoxia-inducible factor 1-alpha (HIF1α) and organic anion transporting polypeptides (OATPs) pathways. These pathways are often upregulated in cancer cells, allowing this compound to selectively accumulate in these cells.
Pathways Involved: The compound’s accumulation in cancer cells leads to enhanced fluorescence, enabling precise imaging of tumors. .
Comparison with Similar Compounds
Abi-DZ-1 is unique compared to other similar compounds due to its multifunctional theranostic properties. Some similar compounds include:
Abi-783: Another heptamethine cyanine dye with similar properties but different functional groups.
Indocyanine Green (ICG): A widely used near-infrared fluorescent dye, but with less specificity and stability compared to this compound.
MHI-148: The core structure used in the synthesis of this compound, with excellent fluorescence properties but lacking the multifunctional therapeutic capabilities of this compound
This compound stands out due to its ability to selectively target cancer cells, making it a valuable tool for both imaging and therapy.
Properties
Molecular Formula |
C63H76ClN3O5S |
|---|---|
Molecular Weight |
1022.8 g/mol |
IUPAC Name |
3-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[1-[6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C63H76ClN3O5S/c1-60(2)52-20-9-11-22-54(52)66(56(60)31-25-43-17-14-18-44(59(43)64)26-32-57-61(3,4)53-21-10-12-23-55(53)67(57)39-16-40-73(69,70)71)38-13-7-8-24-58(68)72-47-33-35-62(5)46(41-47)27-28-48-50-30-29-49(45-19-15-37-65-42-45)63(50,6)36-34-51(48)62/h9-12,15,19-23,25-27,29,31-32,37,42,47-48,50-51H,7-8,13-14,16-18,24,28,30,33-36,38-41H2,1-6H3/t47-,48-,50-,51-,62-,63+/m0/s1 |
InChI Key |
ZAZOGCTZXPJSSU-BXCQSVAYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCN\6C7=CC=CC=C7C(/C6=C\C=C\8/CCCC(=C8Cl)/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)CCCS(=O)(=O)[O-])(C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)OC6CCC7(C8CCC9(C(C8CC=C7C6)CC=C9C1=CN=CC=C1)C)C)(C)C)CCC3)Cl)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















